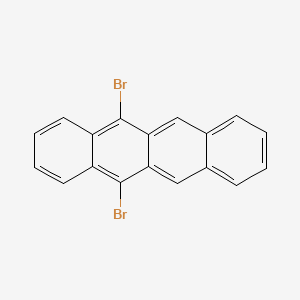

5,12-Dibromonaphthacene

Description

Naphthacene (B114907) (Tetracene) as a Foundational Acene in Organic Electronic Materials

Naphthacene, also known as tetracene, is a PAH consisting of four linearly fused benzene (B151609) rings. It serves as a fundamental building block in the field of organic electronics. labscoop.comnih.gov Its polycrystalline nature and the ability of its molecules to pack in a nearly vertical direction on a substrate make it suitable for use in organic thin-film transistors (OTFTs). aip.org Naphthacene-based OTFTs have been shown to operate in accumulation mode, where the application of a negative gate voltage leads to the accumulation of holes. aip.org Furthermore, naphthacene is explored in organic photovoltaics to enhance the efficiency of solar cells by optimizing light absorption and charge separation. myskinrecipes.com

The Strategic Role of Halogenation in Tailoring Molecular Properties for Advanced Applications

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful strategy for modifying the properties of PAHs. mdpi.com This chemical modification can significantly alter a molecule's reactivity and electronic structure, making it a crucial tool in the design of advanced materials.

Halogenation Effects on Molecular Reactivity and Electronic Structure

The introduction of halogen atoms, such as bromine or chlorine, into an aromatic system is an example of electrophilic aromatic substitution. libretexts.org Halogens are generally not electrophilic enough to react with an aromatic ring on their own and require a catalyst to become activated. libretexts.org This process can influence the electronic properties of the parent PAH. For instance, halogenated PAHs (HPAHs) are known to be byproducts of human activities and can be more toxic and water-soluble than their parent compounds. wikipedia.orgmdpi.com The position and number of halogen atoms can have a significant impact on the resulting molecule's properties. For example, the crystal structure of 4,5-dibromophenanthrene shows significant distortion from planarity due to the presence of two large bromine atoms in close proximity. nih.gov Similarly, the crystal structure of 5,6-dibromoacenaphthene reveals intermolecular π-π interactions. scienceasia.org The synthesis of specific brominated naphthacene derivatives, such as 8-bromo-5,12-tetracenequinone and 2-bromotetracene, has been reported, highlighting the ongoing efforts to create tailored HPAHs for specific applications. researchgate.net The controlled synthesis of such compounds allows for the fine-tuning of their electronic and physical properties for use in advanced materials.

Interactive Data Table: Properties of Naphthacene and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical Form | CAS Number |

| Naphthacene | C18H12 | 228.29 | Light yellow to Brown powder to crystal | 92-24-0 |

| 5,12-Dibromonaphthacene | C18H10Br2 | 386.08 | Not specified | Not specified |

| 8-bromo-5,12-tetracenequinone | C18H9BrO2 | 353.17 | Not specified | Not specified |

| 2-bromotetracene | C18H11Br | 307.18 | Not specified | Not specified |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C18H10Br2 |

|---|---|

Poids moléculaire |

386.1 g/mol |

Nom IUPAC |

5,12-dibromotetracene |

InChI |

InChI=1S/C18H10Br2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-10H |

Clé InChI |

ZIPSLVVWQHJNPR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=C3Br)Br |

Origine du produit |

United States |

Theoretical and Computational Investigations of 5,12 Dibromonaphthacene

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels.

Furthermore, DFT is instrumental in calculating electronic properties such as ionization potential, electron affinity, and the distribution of electron density. These properties are crucial for understanding the molecule's potential applications in electronic devices.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. For 5,12-Dibromonaphthacene, MD simulations could model its interactions with other molecules, solvents, or surfaces. This approach is particularly valuable for investigating reaction processes, allowing researchers to observe the formation of transient intermediates and to understand the dynamics of chemical reactions involving this compound. By simulating the system over time, MD can provide a deeper understanding of reaction pathways and kinetics that are not accessible from static quantum chemical calculations alone.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure, particularly the frontier molecular orbitals, dictates the chemical reactivity and optical properties of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties.

A hypothetical data table illustrating the kind of results expected from such an analysis is presented below.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthacene (B114907) | -5.10 | -2.50 | 2.60 |

| This compound | -5.35 | -2.85 | 2.50 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Computational methods can predict the distribution of electronic charge within the this compound molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. Such maps would show the electron-rich areas around the bromine atoms and the electron-deficient regions of the aromatic system.

Analysis of the Mulliken or Natural Bond Orbital (NBO) charges would provide a quantitative measure of the partial atomic charges on each atom. This information is vital for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack.

Below is a hypothetical table of calculated partial atomic charges.

| Atom | Partial Charge (a.u.) |

| C5 | +0.15 |

| C12 | +0.15 |

| Br (at C5) | -0.10 |

| Br (at C12) | -0.10 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Elucidation of Reaction Mechanisms and Energy Barriers

Understanding the pathways and energetics of chemical reactions is a primary goal of computational chemistry. For this compound, this could involve studying its synthesis, degradation, or its participation in further chemical transformations. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. From this, the activation energy barriers for different reaction pathways can be calculated, providing insights into the feasibility and selectivity of the reactions. This knowledge is crucial for optimizing reaction conditions and designing new synthetic routes.

Computational Prediction of Self-Assembly Configurations and Intermolecular Interactions

Theoretical and computational chemistry offers powerful tools to predict and analyze the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. In the case of this compound, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to elucidate the preferred packing arrangements and the nature of the intermolecular forces at play.

Detailed computational studies specifically focused on the self-assembly of this compound are not extensively available in publicly accessible research. However, based on the principles of molecular interactions and computational studies of analogous halogenated polycyclic aromatic hydrocarbons, a theoretical framework for its self-assembly can be constructed.

The primary intermolecular interactions expected to direct the self-assembly of this compound are halogen bonding and π-π stacking. The bromine atoms in the 5 and 12 positions are key to forming halogen bonds. A halogen bond is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the solid state of this compound, the bromine atom of one molecule can interact with an electron-rich region of a neighboring molecule, such as the aromatic π-system or another bromine atom.

Computational models would typically predict the geometry and energy of these interactions. For instance, DFT calculations could be used to map the electrostatic potential surface of the molecule, identifying the electropositive region (σ-hole) on the bromine atoms and the electronegative regions on the naphthacene core.

The π-π stacking interactions arise from the attractive, non-covalent forces between the aromatic rings of adjacent naphthacene molecules. These interactions are crucial for the formation of one-dimensional or two-dimensional assemblies. The presence of the bulky bromine atoms can influence the geometry of this stacking, potentially leading to slipped-stack or herringbone packing arrangements rather than a perfectly co-facial alignment.

Molecular dynamics simulations could provide insights into the dynamic behavior of this compound molecules in a simulated environment, predicting the most stable, low-energy configurations of molecular clusters or a crystal lattice. These simulations would involve calculating the forces between all atoms in the system over time, allowing for the observation of spontaneous self-assembly into ordered structures.

While specific published data tables for the computational prediction of this compound's self-assembly are not available, a hypothetical data table based on typical computational outputs for similar systems is presented below to illustrate the expected findings.

| Interaction Type | Predicted Geometry | Calculated Interaction Energy (kcal/mol) | Computational Method |

| Br···π Halogen Bond | Perpendicular orientation of Br to the aromatic ring of a neighboring molecule | -2.5 to -4.0 | DFT (e.g., B3LYP-D3/def2-TZVP) |

| Br···Br Halogen Bond | Type II interaction, with C-Br···Br angles of ~90° and ~180° | -1.0 to -2.0 | DFT (e.g., M06-2X/aug-cc-pVTZ) |

| π-π Stacking | Slipped-parallel or T-shaped arrangement | -8.0 to -12.0 | SCS-MP2/CBS |

This table is illustrative and based on general knowledge of intermolecular interactions in similar halogenated aromatic systems. The values are hypothetical and represent the type of data that would be generated from detailed computational studies.

Advanced Spectroscopic and Microscopic Characterization of 5,12 Dibromonaphthacene Systems

Surface-Sensitive Spectroscopies for Thin Films and Interfaces

X-ray Photoemission Spectroscopy (XPS) is a powerful, non-destructive technique used to determine the elemental composition and chemical bonding environments within the top 10 nanometers of a material's surface. nih.govnih.gov The method is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. nih.gov The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of each element and its chemical state. nih.gov

In the study of 5,12-dibromonaphthacene systems, XPS is critical for monitoring the key steps of on-surface synthesis, namely dehalogenation and polymerization. By tracking the core-level spectra of the constituent elements (Carbon, Bromine), one can follow the chemical transformation of the precursor molecules.

Detailed Research Findings:

Elemental Composition: XPS survey scans confirm the presence of Carbon and Bromine in the deposited this compound film, and can also detect elements from the underlying substrate (e.g., Au, Ag, Cu).

Chemical State and Debromination: High-resolution XPS scans of the Br 3d and C 1s core levels are used to monitor the on-surface reactions. Before thermal annealing, the Br 3d spectrum shows a characteristic peak corresponding to covalent C-Br bonds in the precursor molecule. Upon heating the substrate to the debromination temperature (typically 150-200 °C on Au or Ag surfaces), this peak's intensity decreases, and a new component corresponding to bromide ions adsorbed on the metallic surface may appear before the bromine ultimately desorbs from the surface at higher temperatures. nih.gov

Polymerization: The C 1s spectrum provides insight into the polymerization process. The spectrum of the pristine this compound molecule can be deconvoluted into components representing the different carbon atoms (e.g., C-Br, C-C, C-H). After debromination and subsequent cyclodehydrogenation at higher temperatures (e.g., >350 °C), significant shifts and changes in the C 1s lineshape occur, indicating the formation of new C-C bonds as the naphthacene (B114907) units polymerize. nih.gov Analysis of the C-C/C-H signal ratio can even be used to estimate the average length of the resulting polymer chains. nih.gov

Table 1: Representative XPS Data for On-Surface Reaction of Brominated Aromatic Precursors Data is illustrative and based on analogous systems for on-surface synthesis.

| Reaction Stage | Core Level | Observed Change | Interpretation |

|---|---|---|---|

| Pristine Molecules | Br 3d | Single peak at binding energy typical for covalent C-Br. | Intact this compound molecules. |

| After Debromination | Br 3d | Intensity of C-Br peak decreases or disappears. Potential appearance of a lower binding energy component. | Cleavage of the C-Br bond. Bromine atoms are adsorbed on the substrate. |

| Pristine Molecules | C 1s | Multiple components corresponding to C-Br, C-H, and C-C bonds. | Heterogeneous chemical environment of carbon atoms in the precursor. |

| After Polymerization | C 1s | C-Br component disappears. Shift in C-C components to lower binding energy. | Formation of a fully carbon-based polymer backbone (polynaphthacene). |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a synchrotron-based technique that provides detailed information on the molecular orientation and unoccupied electronic structure of adsorbates. nih.govnih.gov The technique involves exciting a core electron (e.g., Carbon 1s) to unoccupied molecular orbitals, creating characteristic resonances (e.g., π* and σ*). semanticscholar.org By using linearly polarized synchrotron light and varying its incidence angle relative to the surface, the orientation of specific molecular orbitals, and thus the orientation of the molecule itself, can be determined. semanticscholar.orghoriba.com

For a planar molecule like this compound, the π* orbitals are oriented perpendicular to the molecular plane, while the σ* orbitals lie within the plane. The intensity of the π* resonance is maximized when the electric field vector of the X-rays is aligned with the π* orbitals (i.e., perpendicular to the molecular plane). Conversely, the σ* resonance intensity is maximized when the E-vector is parallel to the molecular plane. semanticscholar.org

Detailed Research Findings:

Monolayer Orientation: For a monolayer of this compound on a flat substrate like Au(111) or graphene, NEXAFS can determine its adsorption geometry. researchgate.net A strong π* resonance intensity at grazing X-ray incidence and a suppressed intensity at normal incidence would indicate that the naphthacene molecules are lying flat on the surface.

Multilayer Orientation: In multilayer films, NEXAFS can reveal the average molecular tilt angle. A lack of angular dependence would suggest a random orientation of molecules, while a persistent dichroism indicates a degree of ordering. For instance, in studies of similar molecules like terephthalic acid, the orientation was found to be parallel to the substrate at monolayer coverage but tilted in multilayers. researchgate.net

Table 2: Expected NEXAFS Dichroism for this compound

| Molecular Orientation | X-ray Incidence Angle | π* Resonance Intensity | σ* Resonance Intensity |

|---|---|---|---|

| Lying Flat | Grazing (E-vector near perpendicular to surface) | Maximum | Minimum |

| Normal (E-vector parallel to surface) | Minimum | Maximum | |

| Standing Up | Grazing (E-vector near perpendicular to surface) | Minimum | Maximum |

| Normal (E-vector parallel to surface) | Maximum | Minimum | |

| Random ("Magic Angle" ~55°) | Any Angle | Intermediate / Constant | Intermediate / Constant |

Synchrotron Radiation Photoemission Spectroscopy (SRPES), which includes techniques like Angle-Resolved Photoemission Spectroscopy (ARPES), utilizes the tunable energy and high intensity of synchrotron light to map the electronic band structure of materials. confex.com By measuring the kinetic energy and emission angle of photoelectrons, SRPES can directly visualize the occupied electronic states (valence bands) and determine their energy versus momentum (E vs. k) relationship. confex.com

When applied to ordered thin films of this compound or the resulting polynaphthacene structures, SRPES can provide fundamental insights into their electronic properties.

Detailed Research Findings:

Valence Band Structure: SRPES measurements would reveal the electronic structure near the Fermi level, which is derived from the molecular orbitals of the this compound molecules. The highest occupied molecular orbital (HOMO) and other valence levels would manifest as distinct features in the photoemission spectra.

Band Dispersion: For well-ordered, crystalline films, ARPES can map the dispersion of these electronic bands. This is particularly important for the final polymer structures, as the band dispersion along the polymer chain determines its charge transport properties (e.g., effective mass of charge carriers). For example, studies on synthesized graphene nanoribbons have successfully mapped their frontier band, determining its energy and effective mass.

Hybridization with Substrate: SRPES can also probe the electronic interaction between the molecular film and the substrate by identifying hybridization states or charge transfer, which would appear as shifts in the molecular energy levels or the substrate's electronic states near the interface.

Scanning Probe Microscopy (SPM) for Real-Space Visualization

Scanning Probe Microscopy techniques provide real-space images of surfaces with atomic or molecular resolution, offering direct visual confirmation of the structures and processes occurring during on-surface synthesis.

Scanning Tunneling Microscopy (STM) operates by scanning a sharp metallic tip over a conductive surface while measuring the quantum tunneling current. nih.gov This allows for the imaging of individual molecules and the monitoring of surface-supported chemical reactions in real-time. nih.gov For the on-surface synthesis starting from this compound, STM is an indispensable tool to visualize each step of the reaction pathway. nih.govnih.gov

Detailed Research Findings:

Precursor Adsorption: At room temperature or below, STM can image the self-assembled structures of this compound molecules on substrates like Au(111). The images reveal the molecular packing and orientation relative to the substrate lattice.

Debromination and Intermediate Formation: Upon annealing to temperatures around 200 °C, STM images show changes in the molecular appearance, confirming the cleavage of the C-Br bonds. The detached bromine atoms can sometimes be imaged as small, mobile protrusions on the surface. semanticscholar.org On certain substrates, organometallic intermediates, where metal adatoms coordinate to the radical carbon sites, can be observed.

Polymerization and Cyclodehydrogenation: Further annealing to higher temperatures (300-450 °C) induces covalent C-C bond formation between the debrominated naphthacene units. semanticscholar.org STM can directly visualize the resulting one-dimensional polynaphthacene chains, allowing for the determination of their length, alignment, and defect density. Subsequent intramolecular cyclodehydrogenation at even higher temperatures, leading to planar graphene-like ribbons, can also be monitored. nih.gov

Table 3: Stages of On-Surface Synthesis of Polynaphthacene as Observed by STM Temperatures are illustrative and substrate-dependent (typically for Au(111)).

| Stage | Annealing Temp. | STM Observation |

|---|---|---|

| 1. Precursor Deposition | < 100 °C | Ordered or disordered monolayer of intact this compound molecules. |

| 2. Debromination | ~200 °C | Molecules appear different (e.g., darker protrusions at Br sites disappear). Mobile Br atoms may be visible on the terraces. |

| 3. Polymerization | ~300-400 °C | Formation of 1D covalent polymer chains (polynaphthacene). Length and ordering can be assessed. |

| 4. Planarization (Cyclodehydrogenation) | > 400 °C | Polymer chains appear flatter and more defined, indicating formation of a planar graphene-like ribbon structure. |

While STM excels at imaging electronic states, Non-Contact Atomic Force Microscopy (nc-AFM) measures the forces between a sharp tip and the sample surface, allowing for the true atomic-scale imaging of a molecule's geometric structure. nih.gov When using a tip functionalized with a single carbon monoxide (CO) molecule, nc-AFM can achieve sub-molecular resolution, enabling the direct visualization of the chemical bond structure of the reaction products. nih.gov

Detailed Research Findings:

Unambiguous Structure Verification: For the products synthesized from this compound, nc-AFM is the ultimate tool for confirming the final covalent structure. It can precisely image the arrangement of the fused aromatic rings and the new bonds formed between the naphthacene units. nih.gov

Distinguishing Isomers and Defects: In cases where different reaction pathways are possible, nc-AFM can distinguish between different structural isomers or identify defects within the polymer chain with single-bond precision. researchgate.net For example, it can confirm whether the naphthacene units have fused in the intended linear fashion or if alternative bonding configurations have occurred.

Confirmation of Planarity: nc-AFM images can also confirm the planarity of the final structure, which is a critical outcome of the cyclodehydrogenation step and essential for achieving the desired electronic properties of the resulting nanoribbon. nih.gov

Table 4: Information Gained from nc-AFM on Polynaphthacene Structures

| Structural Feature | nc-AFM Observation |

|---|---|

| Covalent Bonds | Shows clear lines of increased frequency shift corresponding to the C-C bond network. |

| Aromatic Rings | Resolves the hexagonal shape of individual benzene (B151609) rings within the naphthacene core. |

| Polymer Linkages | Confirms the formation and nature of the C-C bonds linking the monomer units. |

| Structural Defects | Can identify missing monomer units, unintended branching, or alternative cyclization products. |

Vibrational Spectroscopies for Molecular Fingerprinting

Raman spectroscopy is a powerful non-destructive technique for characterizing the carbon framework of polycyclic aromatic hydrocarbons (PAHs) like this compound. researchgate.netlibretexts.org It is particularly sensitive to the vibrations of C-C bonds within the fused aromatic rings, providing valuable information about the extent of π-conjugation, which is fundamental to the material's electronic properties. mdpi.comnih.gov

The Raman spectrum of naphthacene and its derivatives is typically dominated by a series of characteristic peaks. The most intense bands usually appear in the 1000-1600 cm⁻¹ region, corresponding to in-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. The positions and relative intensities of these bands are sensitive to the substitution pattern. The introduction of bromine atoms at the 5 and 12 positions is expected to cause shifts in these vibrational modes due to mass effects and electronic perturbations of the π-system. Analysis of the G and D bands, if present, can also provide information on the structural order and defects in thin films or aggregated systems of this compound. libretexts.org

Table 1: Illustrative Raman Bands for Naphthacene Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Aromatic C-C Stretching | 1500 - 1600 | In-plane stretching of the aromatic rings |

| Ring Breathing Mode | ~1380 | Collective vibration of the entire ring system |

| C-H In-plane Bending | 1100 - 1300 | Bending vibrations of aromatic C-H bonds |

| C-Br Stretching | 500 - 700 | Stretching vibration of the C-Br bond |

Note: The data in this table is illustrative and based on typical values for polycyclic aromatic hydrocarbons and their halogenated derivatives. Actual peak positions for this compound may vary.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹. The aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The presence of the bromine substituents would be confirmed by the C-Br stretching vibrations, which are expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. capes.gov.bribm.com The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic rings, would appear in the 700-900 cm⁻¹ region. researchgate.net

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | > 3000 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Aromatic C-H | 700 - 900 | Out-of-plane bending |

| C-Br | 500 - 700 | Stretching |

Note: This table presents expected frequency ranges based on known data for brominated polycyclic aromatic hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivative Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the precise structural determination of this compound and its derivatives in solution. chemicalbook.comresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. vaia.comresearchgate.netnih.govoregonstate.educhemistrysteps.com

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. libretexts.org The exact chemical shifts and coupling patterns (e.g., doublets, triplets) would allow for the unambiguous assignment of each proton on the naphthacene core.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. oregonstate.educhemicalbook.com The chemical shifts of the carbon atoms in the aromatic rings of this compound are expected to fall within the range of 120-140 ppm. The carbons directly bonded to the bromine atoms (C-5 and C-12) would exhibit a characteristic downfield shift due to the electronegativity of bromine.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.5 - 8.5 | Multiplet |

| ¹³C | 120 - 135 (Aromatic CH) | - |

| ¹³C | 130 - 140 (Quaternary C) | - |

| ¹³C | ~125 (C-Br) | - |

Note: The chemical shifts are estimates based on data for naphthacene and related brominated aromatic compounds. nih.gov

Mass Spectrometry for Molecular Weight and Fragment Analysis of Synthesized Products

Mass spectrometry is a critical analytical technique used to determine the molecular weight and confirm the elemental composition of synthesized this compound. copernicus.orgfrontiersin.org It also provides valuable information about the fragmentation patterns of the molecule, which can aid in its structural confirmation. acs.orgnih.gov

For this compound, the mass spectrum would show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster. acs.org For a molecule containing two bromine atoms, the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 1:2:1. This distinctive pattern is a clear indicator of the presence of two bromine atoms in the molecule.

Fragmentation of the molecular ion under electron ionization can lead to the loss of bromine atoms or other fragments, providing further structural information. nih.gov

Table 4: Expected Isotopic Pattern for the Molecular Ion of this compound (C₁₈H₁₀Br₂)

| Ion | Theoretical m/z | Expected Relative Intensity |

| [M]⁺ | 431.92 | ~50% |

| [M+2]⁺ | 433.92 | 100% |

| [M+4]⁺ | 435.92 | ~50% |

Note: The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ⁸¹Br). The intensities are approximate.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Optoelectronic Properties

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for probing the optoelectronic properties of this compound. acs.orgrsc.org These methods provide insights into the electronic transitions within the molecule, which are responsible for its color and emissive properties. researchgate.netnih.govacs.org

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the visible region, arising from π-π* transitions within the conjugated naphthacene core. The positions and intensities of these bands are sensitive to substitution. The bromine atoms can induce a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthacene.

Upon excitation with an appropriate wavelength of light, this compound is expected to exhibit fluorescence. The fluorescence spectrum will typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime are key parameters that determine the efficiency of light emission and are crucial for applications in organic light-emitting diodes (OLEDs). The introduction of heavy atoms like bromine can sometimes lead to enhanced intersystem crossing and a decrease in fluorescence quantum yield, although the effect can vary depending on the specific molecular structure. researchgate.net

Table 5: Typical Optoelectronic Properties for Naphthacene Derivatives

| Property | Typical Values |

| Absorption Maximum (λ_max) | 450 - 500 nm |

| Emission Maximum (λ_em) | 500 - 550 nm |

| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.5 |

Note: The values in this table are illustrative and based on general data for naphthacene and its derivatives. nist.gov

Research on this compound Remains Limited in the Public Domain

The principles of molecular self-assembly on solid surfaces are well-established, governed by a delicate interplay of non-covalent forces and the influence of the underlying substrate. These interactions dictate the arrangement of molecules into ordered structures, ranging from one-dimensional chains to complex two-dimensional networks. However, the application of these principles to this compound has not been extensively reported in accessible scientific papers.

On-surface synthesis, a powerful technique for creating novel nanostructures, often utilizes precursor molecules with halogen substituents, such as bromine, to induce polymerization through reactions like Ullmann coupling. This process typically involves the dehalogenation of the precursor molecules upon heating on a metallic surface, followed by the formation of covalent bonds between the resulting radical species. Studies on similar molecules, such as dibromo-biphenyl and various pentacene (B32325) derivatives, have demonstrated the formation of one-dimensional polymers and other nanostructures on surfaces like gold (Au(111)). researchgate.netresearchgate.netrsc.org These investigations, often employing techniques like scanning tunneling microscopy (STM), provide insights into the reaction mechanisms and the structure of the resulting polymers. researchgate.netresearchgate.net

Furthermore, the chirality, or "handedness," of molecular assemblies is a significant area of research, with studies exploring how chiral structures can be formed from achiral precursor molecules on a surface. However, specific research into the chiral-selective self-assembly and polymerization of this compound or its derivatives is not prominently featured in the available literature.

Supramolecular Chemistry and Self Assembly of 5,12 Dibromonaphthacene

Chiral-Selective Self-Assembly and Polymerization

Control of Chirality in On-Surface Organometallic Polymers

The on-surface synthesis of organometallic polymers using prochiral precursors like 5,12-dibromonaphthacene is a sophisticated method for creating advanced chiral materials. The control of chirality in these systems is crucial for potential applications in fields such as enantioselective catalysis and nonlinear optics. nih.gov

Research using molecules analogous to this compound, such as prochiral 6,12-dibromochrysene, has demonstrated that kinetic factors are paramount in dictating the chirality of the resulting one-dimensional (1D) organometallic polymers. nih.gov When such prochiral molecules are deposited on a metal surface like Ag(110), they can adsorb in one of two mirror-image conformations (enantiomers). The subsequent on-surface reaction, which involves the cleavage of the carbon-bromine bonds and coordination with metal adatoms (a process related to Ullmann coupling), can be steered to produce homochiral polymers. nih.govrsc.org

The key to achieving chiral control lies in the substrate temperature during deposition. nih.gov

Kinetic Trapping: At low temperatures, the adsorbed molecules have insufficient thermal energy to switch their surface-adsorbed chirality or to diffuse easily across the surface. This leads to the formation of heterochiral polymers, where both enantiomers are incorporated randomly. This state is often kinetically trapped, meaning that simply annealing the polymer chain afterwards may not be enough to achieve a homochiral state. nih.gov

Kinetic Control: By depositing the molecules at an elevated temperature, the system is provided with enough energy to overcome the kinetic barriers. This allows for the sorting of enantiomers on the surface before polymerization or enables the molecules to switch their chirality to match a growing homochiral chain. nih.gov The result is the formation of long, homochiral organometallic polymers.

This process demonstrates a remarkable transfer of chirality through multiple scales. The initial chirality of the adsorbed monomer dictates the chirality of the 1D polymer chain, which in turn can direct the assembly of larger, homochiral 2D molecular islands. nih.govarxiv.org This hierarchical chirality transfer is a powerful strategy for producing nanoarchitectures with a predefined handedness. arxiv.org

Metal-Organic Coordination Network Formation from Halogenated Precursors

Halogenated aromatic molecules like this compound are ideal precursors for the bottom-up fabrication of metal-organic coordination networks on solid surfaces. The carbon-halogen bond is relatively weak and can be selectively activated by thermal annealing, leading to dehalogenation and subsequent coordination with metal atoms. The primary mechanism for this process is the on-surface Ullmann coupling reaction. rsc.orgorganic-chemistry.org

The formation of these networks typically proceeds through a sequence of steps:

Deposition: The this compound molecules are deposited onto a catalytically active metal surface, such as silver (Ag), copper (Cu), or gold (Au). rsc.org

Dehalogenation: Upon gentle annealing, the bromine atoms are cleaved from the naphthacene (B114907) core. These bromine atoms may remain on the surface or desorb.

Formation of Organometallic Intermediates: The debrominated naphthacene radicals then coordinate with metal adatoms from the substrate (or extrinsically supplied metal atoms) to form stable organometallic intermediates. rsc.org In the case of this compound, this would result in linear chains with a repeating [–(naphthacene)–M–]n structure, where M is a metal adatom (e.g., Ag, Cu). These organometallic polymer chains are a form of one-dimensional coordination network. rsc.org

Covalent Polymerization: Further annealing to higher temperatures can break the metal-carbon bonds of the intermediate organometallic chains, leading to the formation of direct carbon-carbon bonds between the naphthacene units. This results in purely organic covalent polymers, such as poly-naphthacene chains. rsc.org

The stability and structure of the intermediate metal-organic coordination networks can be investigated using surface science techniques like Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS). rsc.org The ability to isolate these organometallic intermediates is a key advantage of the on-surface synthesis approach, providing a pathway to novel low-dimensional materials that may not be accessible through traditional solution chemistry. rsc.orgnih.gov

| Stage | Description | Key Reaction |

| Adsorption | This compound molecules adsorb on the metal surface. | Physisorption/Chemisorption |

| Dehalogenation | Thermal annealing causes C-Br bond scission. | Dissociation |

| Coordination | Naphthacene radicals coordinate with metal adatoms. | Ullmann Coupling |

| Network Formation | Self-assembly into 1D or 2D metal-organic chains/networks. | Metal-Ligand Coordination |

Crystal Engineering of Halogenated Naphthacene Solids

Crystal engineering aims to design and control the formation of solid-state structures with desired properties. For halogenated molecules like this compound, the bromine atoms provide a powerful tool for directing molecular packing through specific, non-covalent interactions.

The primary design principle in the crystal engineering of halogenated naphthacenes revolves around the strategic use of halogen bonds and other weak interactions to guide self-assembly. nih.govrsc.org

Halogen Bonding: The bromine atoms in this compound can act as electrophilic "halogen bond donors," interacting with nucleophilic sites (Lewis bases) on adjacent molecules. nih.gov This interaction is highly directional and of moderate strength (5–30 kJ/mol), making it an effective tool for building robust supramolecular architectures. nih.gov The strength of the halogen bond can be tuned; for instance, introducing electron-withdrawing groups elsewhere on the molecule would enhance the electrophilic character of the bromine atoms.

Interaction Hierarchy and Competition: The final crystal structure is determined by a balance of several competing interactions. In the case of this compound, these include:

Halogen-Halogen Interactions: These can be classified into two types. Type I interactions are based on symmetry and have similar angles at both bromine atoms (C–Br···Br), while Type II interactions are distinct, with one C–Br···Br angle being around 180° (electrophilic interaction) and the other around 90° (nucleophilic interaction). researchgate.net The preference for one type over the other can dictate the packing motif.

π-π Stacking: The large, flat aromatic core of the naphthacene molecule promotes significant face-to-face π-stacking, which is a dominant force in the packing of polycyclic aromatic hydrocarbons. mdpi.com

C–H···Br Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms on one naphthacene core and the bromine atoms on a neighboring molecule. mdpi.com

By understanding and controlling the interplay of these forces, it is possible to tailor the solid-state structure and, consequently, the material's electronic and optical properties. For example, promoting strong π-stacking is often a goal for achieving good charge transport in organic semiconductors. researchgate.net

The investigation of crystalline structures of halogenated aromatic compounds reveals several recurring molecular packing motifs. While a specific structure for this compound is not detailed here, its packing can be inferred from analogous systems like pentacene (B32325) and other halogenated aromatics. researchgate.netresearchgate.net

Common packing motifs are dominated by a combination of π-stacking and halogen-based interactions. The large aromatic core of this compound will strongly favor arrangements where the molecules stack on top of each other, often in a "herringbone" or slipped-stack arrangement to optimize electrostatic interactions. researchgate.net

The bromine atoms add another layer of complexity and control. Their interactions can "glue" the π-stacked columns or layers together in specific orientations. researchgate.net For instance, one might observe:

Chains or ribbons: Formed by end-to-end C–Br···Br halogen bonds.

2D Sheets: Where π-stacked columns are linked laterally by C–H···Br bonds or halogen bonds. mdpi.com

The balance between π-stacking and halogen bonding is crucial. In some structures, strong π-stacking may dominate, with halogen interactions playing a secondary, space-filling role. In others, directional halogen bonds can frustrate the ideal π-stacking arrangement to satisfy their own geometric requirements, leading to more complex and open structures. mdpi.comrsc.org The study of these motifs is essential for understanding structure-property relationships in these functional organic materials.

| Interaction Type | Description | Role in Packing |

| π-π Stacking | Attraction between the electron clouds of aromatic rings. | Drives the formation of columnar or layered structures. researchgate.net |

| Halogen Bonding | Directional interaction between a halogen atom and a Lewis base (e.g., another halogen). | Connects molecules in specific directions, acting as "supramolecular glue." nih.govresearchgate.net |

| C–H···Br Bonds | Weak hydrogen bonds between aromatic C-H groups and bromine atoms. | Provides additional stability and helps determine the relative orientation of molecules. mdpi.com |

Applications and Advanced Materials Development Based on 5,12 Dibromonaphthacene

Organic Electronics and Optoelectronics

The naphthacene (B114907) scaffold, when appropriately functionalized using 5,12-dibromonaphthacene as a precursor, gives rise to a class of high-performance organic semiconductors. These materials are integral to the fabrication of various electronic devices, leveraging their tailored properties for efficient charge transport and light interaction. The versatility of the synthetic routes starting from this compound has led to the development of specialized molecules for transistors, light-emitting diodes, and photovoltaic cells.

Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. For polycyclic aromatic hydrocarbons (PAHs) like naphthacene, charge mobility is highly dependent on the solid-state packing of the molecules, which is controlled by the substituents attached to the aromatic core.

Derivatives synthesized from this compound, such as 5,12-diarylnaphthacenes, are designed to promote favorable π-π stacking, which creates efficient pathways for charge transport. The planar structure of the naphthacene core combined with tailored peripheral groups helps in achieving high charge carrier mobilities. For instance, the derivatization of similar acenes, like anthracene (B1667546), has been shown to dramatically improve mobility compared to the unsubstituted core molecule. researchgate.net 2,6-Diphenylanthracene is a prime example, exhibiting one of the highest charge mobilities among organic semiconductors. researchgate.net This highlights the strategy of using aryl substituents, which can be attached via the bromine sites on this compound, to enhance intermolecular electronic coupling and, consequently, device performance.

The choice of side chains can significantly impact performance. Studies on related violanthrone (B7798473) derivatives showed that linear alkyl chains led to higher hole mobility (1.07 x 10⁻² cm² V⁻¹s⁻¹) compared to branched chains, which can introduce disorder and hinder charge transport. beilstein-journals.org This principle of side-chain engineering is directly applicable to the design of high-mobility materials derived from this compound for advanced OFETs. beilstein-journals.orgnih.gov

Table 1: Performance of Representative Polycyclic Aromatic Hydrocarbon-Based OFETs

| Semiconductor Class | Derivative Example | Mobility (μ) (cm²/Vs) | On/Off Ratio | Device Type |

| Violanthrone Derivative | Compound with linear n-octyl chains | 1.07 x 10⁻² | > 10³ | p-type |

| Violanthrone Derivative | Compound with branched 2-ethylhexyl chains | 1.21 x 10⁻³ | > 10³ | p-type |

| Hetero rsc.orgcirculene | Octathia rsc.orgcirculene | 9.0 x 10⁻³ | 10⁶ | p-type |

This table illustrates the impact of molecular structure on charge carrier mobility in complex PAH-based OFETs, a principle that guides the design of derivatives from this compound. Data sourced from beilstein-journals.orgrsc.org.

Organic Light-Emitting Diodes (OLEDs) and Light Generation

In Organic Light-Emitting Diodes (OLEDs), organic materials emit light when an electric current is applied. jmaterenvironsci.com Derivatives of this compound are highly relevant due to the excellent fluorescence properties of the naphthacene core. By attaching different substituents, the emission color, efficiency, and stability of the resulting molecule can be precisely controlled.

A prominent example related to naphthacene derivatives is 5,6,11,12-tetraphenylnaphthacene (rubrene). Rubrene (B42821) is renowned for its high photoluminescence quantum yield and is one of the most efficient yellow-orange light emitters used in OLEDs. Research has demonstrated that incorporating rubrene, even in small amounts, can dramatically improve OLED performance.

One strategy involves doping rubrene into the hole-transport layer (HTL) of an OLED. This approach has been shown to increase the operational stability of the device by an order of magnitude compared to an undoped device. researchgate.net This enhancement is attributed to changes in the bulk properties of the HTL, preventing the degradation of the primary emitting layer. researchgate.net

Another advanced technique is the use of an ultrathin, non-doped layer of a naphthacene derivative to create highly efficient white OLEDs (WOLEDs). In one study, a 1 nm-thick layer of rubrene was used as the yellow-emitting component in combination with a blue-emitting layer. researchgate.net This device architecture achieved exceptional performance, demonstrating the potential of naphthacene derivatives in sophisticated, multi-layer OLEDs. researchgate.net

Table 2: Performance of an Efficient White OLED Incorporating a Naphthacene Derivative

| Parameter | Value | Conditions |

| Emitter | 1 nm Rubrene Layer & Blue Emitter | N/A |

| Maximum Luminance | 33,152 cd/m² | At 11V |

| Maximum Current Efficiency | 8.69 cd/A | At 7V |

Data sourced from a study on efficient fluorescent white OLEDs based on an ultrathin 5,6,11,12-tetraphenylnaphthacene (rubrene) layer. researchgate.net

Organic Photovoltaic Devices (OPVs) and Photodetectors

Organic photovoltaic (OPV) devices, or solar cells, convert light into electricity using a blend of electron-donating and electron-accepting organic materials. mdpi.com Naphthacene derivatives synthesized from this compound can be designed to function as the donor material in the active layer of an OPV. The performance of an OPV is critically dependent on the material's ability to absorb light and the alignment of its energy levels (HOMO and LUMO) with the acceptor material to ensure efficient charge separation.

The synthetic versatility of this compound allows for the tuning of these properties. By attaching electron-donating or electron-withdrawing groups, the absorption spectrum can be broadened to capture more of the solar spectrum, and the energy levels can be adjusted to optimize the open-circuit voltage (Voc) and short-circuit current (Jsc) of the device.

While specific high-performance OPVs based on naphthacene derivatives are less common than those based on other systems like the Y6 non-fullerene acceptors, the underlying principles of molecular design are the same. mdpi.com The goal is to create a bulk heterojunction morphology with a large interfacial area for exciton (B1674681) dissociation and continuous pathways for charge transport to the electrodes. The development of new donor materials derived from PAHs like naphthacene remains an active area of research aimed at creating efficient and stable organic solar cells. rsc.org

Fundamental Mechanisms of Charge Transport in Organic Semiconductors

The performance of all the aforementioned organic electronic devices hinges on the efficiency of charge transport through the semiconductor material. In organic solids, which are characterized by weak van der Waals interactions between molecules, charge transport is a complex process that differs significantly from that in covalently bonded inorganic semiconductors. The primary mechanisms are typically described as either band-like or hopping transport.

The distinction between band-like and hopping transport represents two idealized limits of charge carrier movement in organic semiconductors.

Band-like transport occurs in highly ordered, crystalline organic materials with strong intermolecular electronic coupling. In this regime, the molecular orbitals of adjacent molecules overlap significantly, leading to the formation of delocalized electronic bands. Charge carriers (electrons or holes) are delocalized over several molecules and move through these bands, much like in traditional inorganic semiconductors. A key characteristic of band-like transport is that mobility decreases as temperature increases, due to scattering caused by lattice vibrations (phonons).

Hopping transport is dominant in more disordered or amorphous organic materials where the electronic coupling between molecules is weaker. In this model, charge carriers are localized on individual molecules. Transport occurs through a series of discrete "hops" from one molecule to an adjacent one. This process is thermally activated, meaning the carrier requires energy from thermal vibrations to overcome the energy barrier for the hop. Consequently, a defining feature of hopping transport is that mobility increases with temperature.

In many high-performance organic semiconductors, the transport mechanism is intermediate between these two extremes, and mobility may show a transition from hopping-like to band-like behavior as temperature changes.

Table 3: Comparison of Band-like and Hopping Transport Mechanisms

| Feature | Band-like Transport | Hopping Transport |

| Charge Carrier State | Delocalized over multiple molecules | Localized on a single molecule |

| Material Order | High crystallinity required | Dominant in amorphous or polycrystalline materials |

| Mobility vs. Temperature | Decreases with increasing temperature (μ ∝ T⁻ⁿ) | Increases with increasing temperature (thermally activated) |

| Governing Factor | Electronic band structure, scattering | Thermal energy, molecular vibrations, energetic disorder |

When a charge carrier is introduced into an organic molecular lattice, it is not an isolated entity. The charge polarizes the surrounding molecules and induces a local geometric distortion in the molecule it resides on. This composite quasi-particle, consisting of the charge carrier and its associated lattice distortion/polarization cloud, is known as a polaron .

The formation of a polaron is a crucial concept because it localizes the charge carrier. The strength of this localization depends on the electron-phonon coupling—the interaction between the charge and the vibrational modes of the lattice. In essence, the charge carrier must "drag" this lattice distortion with it as it moves through the material. This increases the effective mass of the carrier and generally hinders its mobility.

The impact on electrical conductivity is significant. The energy required to create this distortion (the polaron binding energy) can create an energy barrier that must be overcome for charge transport, particularly in the hopping regime. As temperature increases, the polaron can become more localized, which can further influence the transition between hopping and band-like transport behaviors. Minimizing polaron effects by designing rigid molecules with weak electron-phonon coupling is a key strategy for achieving high charge carrier mobility in organic semiconductors.

Charge Injection and Transport at Organic/Inorganic Interfaces

There is a lack of specific studies measuring and analyzing the charge injection and transport characteristics at interfaces between this compound and inorganic materials. Such research is crucial for evaluating its potential in organic electronic devices, where the efficiency of charge injection from a metal electrode to the active organic layer is a critical performance parameter.

Graphene Nanoribbons (GNRs) and Nanographenes

Bottom-Up Synthesis of Atomically Precise GNRs with Defined Topologies

No published research was found that utilizes this compound as a molecular precursor for the bottom-up synthesis of graphene nanoribbons. The design of the precursor molecule is critical as it dictates the final width, edge structure, and electronic properties of the resulting GNR.

Electronic Properties of GNRs Driven by Quantum Confinement and Edge Effects

Without the successful synthesis of GNRs from this compound, there are no corresponding experimental or theoretical studies on their specific electronic properties. The bandgap and charge carrier mobility of GNRs are highly dependent on their precise atomic structure, which would be unique to a polynaphthacene-based ribbon.

Advanced Polymeric Materials and Extended π-Conjugated Systems

Surface-Confined Polyacenes as Functional Building Blocks

The on-surface polymerization of this compound to form polynaphthacene, a type of polyacene, has not been documented. Studies on similar molecules, such as dibromotetracene, indicate that the formation of such polymers is a complex process influenced by substrate interactions and steric hindrance.

Engineering of Defined Polymeric Nanostructures

There is no available information on the use of this compound to engineer specific, well-defined polymeric nanostructures. This area of research relies on the precise control of polymerization reactions, often on a catalytic surface, to create materials with tailored properties for electronic or photonic applications.

While the fundamental principles of on-surface synthesis and materials science provide a framework to hypothesize potential outcomes, the strict requirement for scientifically accurate and verifiable information on this compound cannot be met at present. The absence of this compound in the literature for these specific advanced applications suggests it may be an area ripe for future exploration.

Table of Compounds

As no specific research on this compound in the requested contexts was found, a table of compounds mentioned in a generated article cannot be compiled.

Emerging Applications in Sensors and Bioelectronic Devices

The true value of this compound in the realm of sensors and bioelectronics is realized through its conversion into more complex molecules, primarily pentacene (B32325) and its derivatives. These resulting materials possess the necessary electronic properties for device functionality.

Organic field-effect transistors (OFETs) are a cornerstone of modern electronics and form the basis for highly sensitive sensors. Pentacene, which can be synthesized from this compound, is a benchmark organic semiconductor for OFETs due to its high charge carrier mobility. wikipedia.org The functionalization of pentacene, often achieved through synthetic routes starting with this compound, allows for the fine-tuning of its properties to enhance stability and solubility. wikipedia.orgsigmaaldrich.com For instance, the introduction of trialkylsilylethynyl groups to the pentacene core, creating molecules like 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), significantly improves its processability and performance in OFETs. sigmaaldrich.com These OFETs can be designed to detect a variety of chemical and biological analytes, forming the basis of advanced sensor technologies. The interaction of analytes with the organic semiconductor layer modulates the transistor's current, providing a measurable signal.

While direct applications in bioelectronic devices are an emerging field, the development of stable, high-performance organic semiconductors derived from this compound is a critical step. The inherent properties of these organic materials, such as mechanical flexibility and potential biocompatibility, make them promising candidates for integration with biological systems in applications like wearable health monitors and implantable diagnostic tools.

Hybrid Organic-Inorganic Material Development

The development of hybrid organic-inorganic materials, which combine the distinct properties of both material classes, is a rapidly advancing field. Derivatives of this compound are finding application in one of the most promising areas of this field: perovskite solar cells (PSCs).

Perovskite solar cells are a type of thin-film solar cell that have shown remarkable increases in power conversion efficiency. rsc.orgnih.gov These cells typically have a layered structure where charge transport layers are crucial for efficient operation. rsc.org Organic semiconductor derivatives of naphthacene have been successfully employed as hole transport layers (HTLs) in inverted-architecture PSCs.

A notable example is the use of 5,6,11,12-tetraphenylnaphthacene (rubrene), a derivative that can be synthesized from naphthacene precursors. Rubrene exhibits high hole mobility, favorable energy level alignment with the perovskite layer, and good hydrophobic properties, all of which contribute to the fabrication of efficient and stable solar cells. researchgate.net In one study, PSCs using a rubrene HTL achieved a power conversion efficiency of 14.3%. researchgate.net The use of such organic molecules, which can be processed at low temperatures, is also compatible with the development of flexible and large-area solar cells. researchgate.net

Below is a table summarizing the performance of perovskite solar cells incorporating a naphthacene derivative as the hole transport layer.

| Device Parameter | Value |

| Hole Transport Layer | 5,6,11,12-tetraphenylnaphthacene (rubrene) |

| Power Conversion Efficiency (PCE) | 14.3% |

| Open-Circuit Voltage (Voc) | 0.96 V |

| Short-Circuit Current (Jsc) | 22 mA cm⁻² |

This data is based on research into inverted planar heterostructure perovskite solar cells. researchgate.net

The continued development of novel organic semiconductors derived from this compound and other polycyclic aromatic hydrocarbons holds significant promise for the next generation of sensors, bioelectronic devices, and high-performance hybrid materials.

Future Research Directions and Emerging Trends

Rational Design and Synthesis of Novel Functionalized 5,12-Dibromonaphthacene Derivatives

The functionalization of the this compound core is a primary avenue for tuning its material properties for specific applications. Future research will focus on the rational design and synthesis of novel derivatives to overcome existing challenges such as poor solubility and to introduce new functionalities.

The introduction of various substituent groups can sterically influence the molecular structure, inducing a helical twist to the otherwise planar acene backbone. digitellinc.com This structural modification has a direct impact on the optical and electronic properties of the molecule. digitellinc.com The synthesis of novel derivatives will likely involve multi-step processes, potentially utilizing cross-coupling reactions where the bromine atoms serve as versatile handles for introducing a wide array of functional groups. The goal is to create derivatives with improved water solubility and bioavailability for certain applications, drawing inspiration from synthetic strategies used for other complex molecules. nih.gov

Future synthetic targets will likely include derivatives with enhanced intermolecular interactions to promote desired solid-state packing, a critical factor for efficient charge transport in organic thin-film transistors. The novelty in this research direction lies in preparing derivatives with specific functional groups that are available for further modifications, allowing for a modular approach to materials design. nih.gov

Advanced Methodologies for Precise Control over On-Surface Reactions

A significant area of emerging research is the use of this compound as a precursor for on-surface synthesis, a bottom-up approach to fabricating atomically precise one- and two-dimensional nanomaterials. The carbon-bromine bonds are suitable for surface-activated reactions, such as dehalogenative polymerization, on various metallic substrates.

The primary challenge and future research direction is the development of advanced methodologies for achieving precise control over these on-surface reactions. This includes controlling the dimensionality, structure, and electronic properties of the resulting polymers. Factors such as the choice of substrate, deposition temperature, and annealing protocols play a crucial role and require systematic investigation. The aim is to move beyond simple linear chains to more complex and functional architectures like graphene nanoribbons with defined widths and edge structures.

Understanding the intricate interplay between the precursor molecule and the catalytic surface is paramount. Future work will involve a combination of high-resolution scanning probe microscopy techniques to visualize the reaction pathways and intermediates, providing crucial feedback for refining reaction conditions.

Integration of Halogenated Acenes into Complex Multilayer Device Architectures

The favorable electronic properties of halogenated acenes, including this compound, make them prime candidates for active components in a variety of electronic devices. uky.edu A key trend is the move towards integrating these materials into complex multilayer device architectures to achieve higher performance and novel functionalities.

Partial halogenation has been shown to be a successful strategy for improving the charge carrier mobility of acene semiconductors. uky.edu Future research will explore how to best leverage this in devices like organic thin-film transistors (TFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). uky.edu The integration of halogenated materials can, however, affect the electrical properties of the device, such as the dielectric constant and dissipation factor, which in turn impact signal integrity. umd.edu

A significant research effort will be directed at understanding and optimizing the interfaces between the halogenated acene layer and other materials in the device stack, such as dielectrics, electrodes, and other organic semiconductor layers. The formation of heterostructures, where layers of different materials are stacked, offers a pathway to new device concepts. The stability of these materials is also a key concern, and partial halogenation has been demonstrated as a tool to improve the solution stability of reactive acenes, which is crucial for solution-based processing of multilayer devices. uky.edu

Exploration of New Synergistic Applications for this compound-Based Materials

While the primary applications of this compound and its derivatives have been in the realm of organic electronics, future research will explore new synergistic applications that leverage the unique combination of its properties. The presence of heavy bromine atoms, for instance, can enhance spin-orbit coupling, opening up possibilities in the field of spintronics.

The ability to form well-defined nanostructures through on-surface synthesis could be combined with the catalytic properties of the underlying metal substrates to create novel catalytic systems. Furthermore, the interaction of halogenated compounds with other molecules, such as the halogen–π interaction, could be exploited for sensing applications. rsc.org This interaction, an intermolecular force between the electron-poor region of a bonded halogen atom and an aromatic ring, could be used to selectively detect specific analytes. rsc.org

The development of composite materials, where this compound-based structures are embedded in a polymer matrix, could lead to materials with tailored mechanical, thermal, and electronic properties. The inherent chemical inertness and stability associated with many halogenated organic compounds could be advantageous in creating durable materials for a variety of applications. chromatographyonline.com

Development of Correlated Experimental and Computational Research Paradigms

To accelerate the discovery and optimization of this compound-based materials, a strong synergy between experimental synthesis and characterization and theoretical modeling is essential. The development of correlated experimental and computational research paradigms is a critical future direction.

Computational methods, such as density functional theory (DFT), can provide deep insights into the structural and electronic properties of novel derivatives before they are synthesized. digitellinc.com These calculations can predict how different functional groups will affect the molecule's geometry, HOMO-LUMO gap, and absorption spectra, thereby guiding synthetic efforts towards the most promising candidates. digitellinc.com

For on-surface reactions, computational modeling can help elucidate complex reaction mechanisms that are difficult to probe experimentally. nih.gov By simulating the interaction of this compound with different surfaces and predicting the most likely reaction pathways, computational studies can significantly reduce the experimental parameter space that needs to be explored. This synergistic approach, where computational predictions are validated by experimental results, which in turn feed back into refining the theoretical models, will be crucial for the efficient development of new materials and devices based on this compound.

Data Tables

Table 1: Potential Research Areas and Methodologies for this compound

| Research Area | Key Objectives | Experimental Techniques | Computational Methods |

| Novel Derivatives | Improve solubility, tune electronic properties, introduce new functionalities. | Multi-step organic synthesis, cross-coupling reactions, NMR, Mass Spectrometry. | Density Functional Theory (DFT) for geometry and electronic structure prediction. digitellinc.com |

| On-Surface Synthesis | Achieve precise control over polymer structure and dimensionality. | Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS). | Molecular dynamics (MD) simulations of surface diffusion and reaction pathways. |

| Device Integration | Enhance charge carrier mobility, optimize interface properties in multilayer devices. uky.edu | Thin-film deposition (e.g., vacuum evaporation, spin-coating), device fabrication and characterization (e.g., I-V, C-V measurements). | Device modeling, simulation of charge transport across interfaces. |

| Synergistic Applications | Explore use in spintronics, sensing, and composite materials. | Magneto-optical measurements, quartz crystal microbalance (QCM), mechanical testing. | Modeling of spin-orbit coupling effects, simulation of host-guest interactions. |

Q & A

Q. How can researchers validate the crystallographic purity of this compound single crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.